2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide

Regioisomer comparison Halogen position effects Structure-activity relationship

2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide (CAS 600129-58-6) is a heterocyclic building block featuring a 2-bromobenzamide moiety conjugated to a 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine scaffold. With a molecular formula of C₁₃H₁₁BrN₂OS and a molecular weight of 323.21 g/mol, the compound is commercially available at purities of ≥98%.

Molecular Formula C13H11BrN2OS
Molecular Weight 323.21 g/mol
Cat. No. B14890490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide
Molecular FormulaC13H11BrN2OS
Molecular Weight323.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C13H11BrN2OS/c14-9-5-2-1-4-8(9)12(17)16-13-15-10-6-3-7-11(10)18-13/h1-2,4-5H,3,6-7H2,(H,15,16,17)
InChIKeyAMJXGIULKQKVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide: Structural Identity, Procurement Specifications, and Class Context


2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide (CAS 600129-58-6) is a heterocyclic building block featuring a 2-bromobenzamide moiety conjugated to a 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine scaffold . With a molecular formula of C₁₃H₁₁BrN₂OS and a molecular weight of 323.21 g/mol, the compound is commercially available at purities of ≥98% . The compound belongs to the broader class of aminothiazole-benzamide derivatives, which have been described in patent literature as agents that modulate cell proliferation and protein kinase activity, making them relevant to oncology and kinase-targeted drug discovery programs [1].

Why 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs in Scientific Procurement


Within the aminothiazole-benzamide chemotype, even seemingly minor structural variations—such as the position of a halogen substituent on the benzamide ring or the saturation state of the fused carbocycle—can produce large shifts in target binding, selectivity, and physicochemical properties. The 2-bromo (ortho) substitution present in this compound introduces both steric and electronic effects that are absent in the 3-bromo (meta) isomer and in unsubstituted benzamide analogs. The 5,6-dihydro-4H-cyclopenta[d]thiazole core further distinguishes this compound from simple thiazole or benzothiazole counterparts by imposing a specific conformational constraint on the aminothiazole pharmacophore. These structural features collectively govern biological recognition profiles, as evidenced by the broad structure-activity relationships observed across thiazole-benzamide series targeting Bcr-Abl kinase [1] and the zinc-activated channel ZAC [2].

Quantitative Differentiation of 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide Against Closest Structural Analogs


Ortho-Bromo Substitution: Regioisomeric Differentiation from 3-Bromo Analog in the Cyclopenta[d]thiazole-Benzamide Series

The 2-bromo (ortho) substitution on the benzamide ring distinguishes this compound from its closest commercially available regioisomer, 3-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide (CAS 600131-03-1) . While direct head-to-head biological data for these two specific regioisomers are not publicly available, extensive SAR evidence across thiazole-benzamide series demonstrates that the position of halogen substitution on the benzamide ring profoundly influences both inhibitory potency and selectivity. In the Bcr-Abl thiazolamide–benzamide series, analogs with ortho-substituted benzamide rings exhibited distinct activity profiles compared to meta-substituted counterparts, with compound 3m (bearing a 2-substituted benzamide) achieving an Abl IC₅₀ of 1.273 μM against wild-type and 39.89 μM against the T315I mutant [1]. The ortho-bromo substituent also provides a synthetic handle for further derivatization via Suzuki coupling, which the meta isomer cannot offer with equal steric accessibility [2].

Regioisomer comparison Halogen position effects Structure-activity relationship

Cyclopenta[d]thiazole Core vs. Simple Thiazole: Conformational Constraint and Binding Affinity Differentiation Evidenced by Adenosine Receptor and ZAC Antagonist Data

The 5,6-dihydro-4H-cyclopenta[d]thiazole core of the target compound introduces a fused cyclopentane ring that conformationally restricts the aminothiazole moiety compared to simple 4-aryl or 4-unsubstituted thiazole analogs. This structural feature has been shown to alter target binding profiles. In a related series, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-benzothiophene-2-carboxamide (BDBM89114) exhibited a Ki of 380 nM at the human adenosine A3 receptor, while showing only weak affinity (Ki = 2,820 nM) at the adenosine A1 receptor—a selectivity window of approximately 7.4-fold that is partly attributable to the constrained bicyclic core [1]. In the N-(thiazol-2-yl)-benzamide ZAC antagonist series, analogs incorporating structural constraints analogous to the cyclopenta[d]thiazole system (such as TTFB, compound 5a) demonstrated selective ZAC antagonism with no significant activity at 5-HT₃A, α3β4 nACh, α1β2γ2S GABAₐ, or α1 glycine receptors at 30 μM [2]. The target compound's cyclopenta[d]thiazole core is expected to exhibit similarly restrictive conformational behavior that impacts target residence time and selectivity.

Conformational constraint Fused-ring thiazole Adenosine receptor ZAC antagonism

Bcr-Abl Kinase Inhibitory Class Evidence: Thiazolamide-Benzamide Potency Baseline Against Wild-Type and T315I Mutant Abl for Structural Prioritization

The thiazolamide–benzamide chemotype to which the target compound belongs has been systematically evaluated for Bcr-Abl kinase inhibition. In the largest published series (forty compounds), eight derivatives showed high activity against both wild-type and T315I mutant Abl, with the most potent compound 3m achieving an Abl IC₅₀ of 1.273 μM (wild-type) and 39.89 μM (T315I mutant) [1]. The 2-bromo substitution and cyclopenta[d]thiazole core of the target compound position it as a scaffold-diversified analog within this class, offering a structurally distinct entry point for exploring kinase inhibition SAR. The presence of the bromine atom at the ortho position provides a vector for further elaboration via cross-coupling chemistry to optimize potency, a strategy that has proven successful in generating Abl inhibitors with improved activity profiles [1].

Bcr-Abl kinase T315I mutation Chronic myeloid leukemia Kinase inhibitor SAR

Purity, Availability, and Storage: Procurement Specifications Relative to Nearest Commercial Analogs

The target compound is commercially available at ≥98% purity from established research chemical suppliers including ChemScene (Cat. No. CS-0294573) and is listed on MolDB (Cat. No. M207788) with a typical purity of 98% . Storage condition recommendations specify sealed, dry conditions at 2–8°C , with shipping at ambient temperature in continental US. In contrast, the 3-bromo regioisomer (CAS 600131-03-1) is available from AKSci (Cat. No. 1873EV) but with fewer listed purity specifications and less detailed storage guidance . The 2-bromo isomer's well-characterized purity profile and defined storage parameters reduce the risk of compound degradation during long-term use in biochemical assays, which is critical for reproducible SAR studies.

Chemical purity Commercial availability Storage stability Procurement specifications

Optimal Research and Procurement Application Scenarios for 2-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide


Kinase Inhibitor Lead Optimization: Scaffold Diversification in Bcr-Abl and Related Tyrosine Kinase Drug Discovery Programs

The target compound serves as a structurally diversified building block for generating novel thiazolamide–benzamide kinase inhibitors. Its ortho-bromo substituent provides a synthetic handle for Pd-catalyzed cross-coupling reactions to explore substituent effects on Abl kinase potency. The class precedent of compound 3m (Abl wild-type IC₅₀ = 1.273 μM) establishes the viability of this chemotype for kinase inhibition [1]. Researchers can use this compound as a starting scaffold for analog synthesis aimed at improving potency against wild-type and mutant (T315I) Abl, where the cyclopenta[d]thiazole core may confer conformational advantages over simple thiazole systems [1][2].

Ion Channel Pharmacology: Development of Selective ZAC Antagonists via Cyclopenta[d]thiazole-Benzamide Scaffold Elaboration

Given that N-(thiazol-2-yl)-benzamide analogs represent the first class of selective zinc-activated channel (ZAC) antagonists, with TTFB demonstrating complete selectivity over 5-HT₃A, nACh, GABAₐ, and glycine receptors at 30 μM [3], the target compound offers a conformationally constrained scaffold for developing next-generation ZAC pharmacological tools. The 2-bromo substitution allows for late-stage diversification to optimize potency and pharmacokinetic properties while retaining the fused-ring architecture that may contribute to target selectivity [2][3].

Regioisomeric Selectivity Studies: Comparing Ortho- vs. Meta-Bromo Effects on Biological Target Engagement

The target compound (2-bromo, ortho) and its commercially available 3-bromo (meta) regioisomer (CAS 600131-03-1) form a matched pair for systematic regioisomeric SAR studies . By procuring both isomers and evaluating them head-to-head in the same assay system, researchers can isolate the contribution of bromine position to target binding affinity and selectivity. This type of controlled comparison is essential for constructing predictive pharmacophore models in kinase and GPCR drug discovery programs.

Chemical Biology Probe Development: Bromine as a Heavy Atom for X-ray Crystallography and Halogen-Bonding Interaction Studies

The presence of the bromine atom on the benzamide ring makes this compound suitable for X-ray crystallography studies of protein-ligand complexes, where bromine serves as an anomalous scatterer for experimental phasing. Additionally, the ortho-bromo substituent can participate in halogen-bonding interactions with protein backbone carbonyls or side-chain residues, a feature that has been exploited in structure-based drug design. The compound's ≥98% purity ensures that crystallography-grade material can be obtained directly from commercial sources without additional purification .

Quote Request

Request a Quote for 2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.